CDK7 Inhibitory Preference Inferred from Pyrazolo[1,5-a]pyrimidine Scaffold SAR vs. Pan-CDK Inhibitors
Vendor-supplied technical descriptions indicate this compound is investigated for CDK7 inhibition . Within the Schering/Pharmacopeia patent family, the 2-(substituted phenyl)-7-cyclopropyl substitution pattern is claimed as a CDK inhibitor embodiment, with R₂ defined as cyclopropyl specifically [1]. In contrast, the clinical-stage pan-CDK inhibitor dinaciclib (a pyrazolo[1,5-a]pyrimidine) inhibits CDK1, CDK2, CDK5, and CDK9 with IC₅₀ values of 1–4 nM, but its structure lacks the 2-(3-chlorophenyl)-7-cyclopropyl-5-carboxylic acid substitution pattern [2]. The narrower CDK7-focused profile inferred for this compound distinguishes it from broad-spectrum CDK agents, though this inference is class-level and not confirmed by direct published assay data.
| Evidence Dimension | Kinase target selectivity profile (inferred) |
|---|---|
| Target Compound Data | CDK7 inhibition suggested (no quantitative IC₅₀ publicly available) |
| Comparator Or Baseline | Dinaciclib (pyrazolo[1,5-a]pyrimidine pan-CDK inhibitor): CDK1 IC₅₀ = 1 nM; CDK2 IC₅₀ = 1 nM; CDK5 IC₅₀ = 1 nM; CDK9 IC₅₀ = 4 nM |
| Quantified Difference | Cannot be quantified due to absence of target compound data |
| Conditions | Vendor product description; dinaciclib data from kinase biochemical assays |
Why This Matters
If experimentally confirmed, CDK7-selective inhibition would position this compound as a tool for transcriptional CDK research, distinct from pan-CDK agents that trigger broader cell cycle arrest and apoptosis.
- [1] Schering Corporation & Pharmacopeia, Inc. (2004) WO2004026229A2: Pyrazolo[1,5-a]pyrimidines compounds as cyclin dependent kinase inhibitors. View Source
- [2] Parry, D., Guzi, T., Shanahan, F., et al. (2010) 'Dinaciclib (SCH 727965), a novel and potent cyclin-dependent kinase inhibitor', Molecular Cancer Therapeutics, 9(8), pp. 2344–2353. View Source
